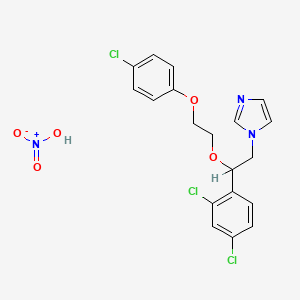
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Formation of the Dichlorophenyl Intermediate: 2,4-Dichlorobenzyl chloride is reacted with ethylene glycol to produce 2-(2,4-dichlorophenyl)ethanol.
Coupling Reaction: The two intermediates are then coupled using a suitable base, such as potassium carbonate, to form the desired ethoxy-ethyl intermediate.
Imidazole Ring Formation: The ethoxy-ethyl intermediate is reacted with imidazole in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole derivative.
Nitration: The final step involves the nitration of the imidazole derivative using nitric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate has been studied for various scientific research applications:
Medicinal Chemistry: Potential use as an antifungal or antibacterial agent due to its imidazole core.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(2-(2-(4-Bromophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
- 1-(2-(2-(4-Fluorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
- 1-(2-(2-(4-Methylphenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
Uniqueness
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is unique due to the presence of both chlorophenyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
特性
CAS番号 |
71821-41-5 |
|---|---|
分子式 |
C19H18Cl3N3O5 |
分子量 |
474.7 g/mol |
IUPAC名 |
1-[2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2O2.HNO3/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22;2-1(3)4/h1-8,11,13,19H,9-10,12H2;(H,2,3,4) |
InChIキー |
MGTUQFCKCOPXBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















